(+)-Boldine

Description

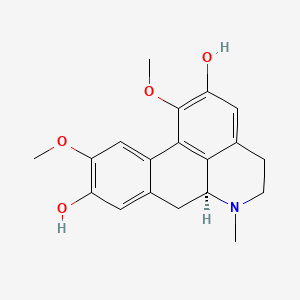

Structure

3D Structure

Propriétés

IUPAC Name |

(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-20-5-4-10-7-15(22)19(24-3)18-12-9-16(23-2)14(21)8-11(12)6-13(20)17(10)18/h7-9,13,21-22H,4-6H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJRNLRASBVRRX-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883394 | |

| Record name | 4H-Dibenzo[de,g]quinoline-2,9-diol, 5,6,6a,7-tetrahydro-1,10-dimethoxy-6-methyl-, (6aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476-70-0 | |

| Record name | (+)-Boldine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=476-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boldine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Dibenzo[de,g]quinoline-2,9-diol, 5,6,6a,7-tetrahydro-1,10-dimethoxy-6-methyl-, (6aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boldine--chloroform | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BOLDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I91GE2769 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(+)-Boldine natural sources and extraction methods

An In-depth Technical Guide to (+)-Boldine: Natural Sources and Extraction Methodologies

Introduction

This compound is a potent aporphine (B1220529) alkaloid recognized for a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective effects.[1][2] Its therapeutic potential has garnered significant attention in the scientific and pharmaceutical communities, driving research into its natural origins and efficient extraction techniques.[1] This guide provides a comprehensive overview of the primary natural sources of this compound, details various conventional and modern extraction protocols, presents quantitative data for comparative analysis, and illustrates key molecular pathways associated with its activity.

Chemically designated as (S)-2,9-dihydroxy-1,10-dimethoxyaporphine, this compound's structure features two phenolic groups and a tertiary amine, which are key to its biological activity and reactivity.[3] The primary and most commercially significant source of this alkaloid is the Chilean boldo tree, Peumus boldus Molina.[1]

Natural Sources of this compound

While this compound is most famously associated with Peumus boldus, it is also present in other plant species, primarily within the Lauraceae and Monimiaceae families.

-

Peumus boldus (Boldo): Native to the central region of Chile, the boldo tree is the most abundant source of this compound.[4] The alkaloid is found in various parts of the plant, with the highest concentrations typically located in the bark, followed by the leaves.[5][6] The leaves are widely used to prepare herbal teas and extracts for medicinal purposes.[4] The concentration of boldine in boldo leaves is estimated to be around 0.4%, and it can constitute over 12% of the total alkaloid content.[5]

-

Cryptocarya alba (Peumo): Also endemic to Chile, Cryptocarya alba is another member of the Lauraceae family that contains this compound among other aporphine and benzylisoquinoline alkaloids.[7][8] While not as concentrated as in P. boldus, it represents a secondary natural source.

-

Litsea cubeba (May Chang): This plant, found in Southeast Asia, is known to contain various alkaloids, including boldine and reticuline, which have demonstrated anti-inflammatory properties.[9]

-

Lindera aggregata: This species, used in traditional Chinese medicine, has also been identified as a source of this compound.[3]

The distribution of boldine within Peumus boldus is not uniform. Studies have shown that the bark contains the highest concentration, while laurolitsine (B191710) is the dominant alkaloid in the wood and roots.[6] The alkaloid profile in the leaves can be highly variable depending on the age and sex of the tree.[6]

Extraction Methodologies

The extraction of this compound from plant matrices involves a range of techniques, from traditional solvent-based methods to modern, green technologies designed to improve efficiency and reduce environmental impact.

Conventional Extraction Methods

3.1.1 Maceration and Heat-Reflux Extraction

This is a classical solid-liquid extraction technique. The dried and powdered plant material (leaves or stem) is soaked in a solvent and heated under reflux for a specified duration.

-

Experimental Protocol (Heat-Reflux):

-

Obtain dried powder of Peumus boldus leaves or stems.

-

Place 50 g of the powder in a flask and add 250 mL of 99.9% methanol (B129727).[10]

-

Heat the mixture at 50°C for 1 hour under reflux, with continuous stirring.[10]

-

After cooling, filter the mixture to separate the extract from the solid plant material.

-

Concentrate the resulting extract using a rotary evaporator at 50°C.[10]

-

For purification, add 400 mL of acidified water (pH adjusted with 1% acetic acid) to the concentrated extract.[10]

-

Wash the aqueous solution three times with 150 mL of diethyl ether to remove non-polar compounds.

-

Basify the aqueous phase to pH 9.5 using 25% ammonium (B1175870) hydroxide.[10]

-

Perform a liquid-liquid extraction by washing the basified solution three times with 200 mL of dichloromethane (B109758) to extract the alkaloids.[10]

-

Combine the organic (dichloromethane) layers and dry them to yield the crude boldine extract.[10]

-

Modern "Green" Extraction Methods

3.2.1 Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls causes cell disruption, enhancing solvent penetration and accelerating the extraction process.[11][12] This method significantly reduces extraction time and energy consumption compared to conventional techniques.[11]

-

Experimental Protocol (Optimized UAE):

-

Place a sample of dried boldo leaves in an extraction reactor with distilled water at a solid/liquid ratio of 6%.[11]

-

Immerse a sonotrode into the middle of the mixture.

-

Apply sonication at a power of 23 W/cm² for 40 minutes.[11]

-

Maintain the temperature of the mixture at 36°C using a cooling water circulation system.[11]

-

After extraction, filter the mixture to separate the liquid extract.

-

The resulting extract can be analyzed for boldine content. This optimized protocol provides a higher yield in a shorter time (30-40 minutes) compared to conventional maceration (120 minutes).[11]

-

3.2.2 Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly carbon dioxide (SC-CO₂), as the extraction solvent. By manipulating temperature and pressure, the solvating power of SC-CO₂ can be precisely controlled. The addition of a polar co-solvent (modifier) like ethanol (B145695) is often necessary to efficiently extract more polar compounds like boldine.[13]

-

Experimental Protocol (SC-CO₂ with Co-solvent):

-

Load ground boldo leaves into a high-pressure extraction vessel.

-

Pressurize the system with CO₂ to the desired pressure (e.g., 450 bar).[13]

-

Heat the vessel to the target temperature (e.g., 50°C).[13]

-

Introduce ethanol as a co-solvent at a specific concentration (e.g., 5%).[13]

-

Maintain the flow of the supercritical mixture through the vessel for the duration of the extraction (e.g., 7 hours).[13]

-

Depressurize the mixture in a separator vessel, causing the CO₂ to return to a gaseous state and precipitate the extract.

-

Collect the boldine-containing extract from the separator.

-

3.2.3 Hot Pressurized Water (HPW) Extraction

Also known as subcritical water extraction, this method uses water at temperatures between 100°C and 374°C under pressure to maintain its liquid state. At these temperatures, the polarity of water decreases, making it an effective solvent for less polar organic compounds like alkaloids.

-

Experimental Protocol (Batch HPW):

-

Place boldo leaf material in a high-pressure batch reactor with water.

-

Heat the reactor to the desired temperature (e.g., 100°C - 125°C). The pressure will rise due to heating.[13]

-

Maintain the temperature for a set extraction time (e.g., 3 hours).[13]

-

Rapidly cool the reactor and collect the aqueous extract.

-

Note: Boldine yield has been observed to decrease significantly at temperatures above 125°C, suggesting potential thermal degradation.[13]

-

3.2.4 Natural Deep Eutectic Solvents (NADES) Extraction

NADES are mixtures of natural compounds (like choline (B1196258) chloride, organic acids, and sugars) that form a eutectic mixture with a melting point lower than that of the individual components. They are considered green solvents due to their low toxicity and biodegradability.[14]

-

Experimental Protocol (NADES with UAE):

-

Prepare the NADES solvent. For instance, NADES6 is a 1:1 molar ratio of proline and oxalic acid.[14]

-

Add 20% water (v/v) to the NADES to reduce viscosity.[14]

-

Place 0.1 g of powdered P. boldus leaves in a centrifuge tube and add 10 mL of the 80% NADES solution.[14]

-

Vortex the suspension for 30 seconds.

-

Submerge the tube in an ultrasonic bath and sonicate for a specified time to assist extraction.

-

Centrifuge the mixture and collect the supernatant for analysis.

-

NADES composed of proline-oxalic acid (NADES6) has been shown to be eight times more efficient than methanol for boldine extraction.[14]

-

Quantitative Comparison of Extraction Methods

The efficiency of boldine extraction is highly dependent on the chosen method and its operational parameters. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Boldine Yield from Peumus boldus using Different Extraction Methods

| Extraction Method | Solvent/Modifier | Temperature (°C) | Pressure (bar) | Time | Boldine Yield | Reference |

| Heat-Reflux | 70% Hydroethanol | 75 | Atmospheric | 24 h | 1.2% (from stem) | [15] |

| Maceration | Methanol | 50 | Atmospheric | 1 h | - (Used for purification) | [10] |

| Ultrasound (UAE) | Water | 36 | Atmospheric | 40 min | 21.8 mg/g (relative yield) | [11][12] |

| Conventional Maceration | Water | Ambient | Atmospheric | 120 min | 21.5 mg/g (relative yield) | [12] |

| SC-CO₂ | 5% Ethanol | 50 | 450 | 7 h | 7.4 ppm | [13] |

| Hot Water (HPW) | Water | 100 | Pressurized | 3 h | 26.8 ppm | [13] |

| Hot Water (HPW) | Water | 125 | Pressurized | 3 h | 0.7 ppm | [13] |

| NADES (Proline-Oxalic Acid) | 80% Aqueous | Ambient | Atmospheric | - | 2.362 mg/g | [14] |

| Methanol Control | Methanol | Ambient | Atmospheric | - | ~0.3 mg/g | [14] |

Table 2: Boldine and Total Phenolic Content from P. boldus Leaves (Heat-Reflux)

| Extraction Time | Temperature (°C) | Boldine Content (mg/L) | Total Polyphenolic Content (g/L) | Reference |

| 6 h | 50 | 360.99 | 21.17 | [16] |

Purification and Quantification

Following extraction, the crude extract is typically subjected to purification steps. As outlined in the heat-reflux protocol, acid-base liquid-liquid extraction is a common method to selectively isolate alkaloids like boldine.

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the quantification of boldine.

-

Typical HPLC Protocol:

-

Stationary Phase: A C16 or C18 reversed-phase column (e.g., Supelco Discovery® RP Amide C16, 15 cm x 4.6 mm, 5 µm).[10]

-

Mobile Phase: A gradient elution is typically used. For example, a mixture of Solvent A (acetonitrile) and Solvent B (10 mM ammonium acetate (B1210297) in 90:10 water:acetonitrile, adjusted to pH 3).[10]

-

Flow Rate: 0.7 mL/min.[10]

-

Detection: UV detector set to 302 or 304 nm, which is near the maximum absorbance for boldine.[10][14]

-

Quantification: The concentration of boldine in the extract is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from known concentrations of a pure boldine standard.[14]

-

Molecular Mechanisms and Signaling Pathways

This compound exerts its pharmacological effects by modulating multiple cellular targets and signaling pathways. Its mechanisms are multifaceted, ranging from direct antioxidant activity to specific interactions with membrane channels and intracellular signaling cascades.

Antioxidant and Free Radical Scavenging Activity

Boldine is a potent antioxidant.[17] Its phenolic hydroxyl groups enable it to scavenge a wide variety of reactive oxygen species (ROS), including hydroxyl radicals, superoxide (B77818) anions, and hydrogen peroxide.[17] This direct antioxidant action contributes to its protective effects against oxidative stress-induced cellular damage.[1]

Inhibition of Inflammatory Pathways

Boldine has demonstrated significant anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways.

-

JAK/STAT and NF-κB Pathways: Studies have shown that boldine can inhibit the phosphorylation of Janus kinase 2 (JAK2) and the signal transducer and activator of transcription 3 (STAT3).[9] By blocking the JAK2/STAT3 pathway, it suppresses the expression of downstream pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9] It is also suggested to inhibit the NF-κB pathway, a central regulator of inflammation.[9]

Modulation of Membrane Channels

A key aspect of boldine's mechanism of action is its ability to block non-selective membrane channels, which are often upregulated in pathological conditions.

-

Connexin and Pannexin Hemichannels: Compelling evidence indicates that many of boldine's therapeutic effects are due to its ability to block connexin (Cx) and pannexin 1 (Panx1) hemichannels.[1][3] These channels, when excessively open, can lead to Ca²⁺ overload, ATP release, and inflammation. By blocking them, boldine helps maintain cellular homeostasis.[3]

-

P2X7 Receptor: Boldine also blocks the purinergic P2X7 receptor (P2X7R), an ATP-gated ion channel.[1][3] Activation of P2X7R is a key step in inflammasome activation. Boldine's inhibition of this receptor prevents Ca²⁺ influx and subsequent activation of caspase-1 and release of IL-1β.[3]

Inhibition of Notch Signaling Pathway

In the context of cancer, boldine has been shown to inhibit the Notch signaling pathway.[18][19] It downregulates the expression of key components like Notch1, Hes1, Hey1, and Jagged1.[18] This inhibition disrupts cancer cell survival and proliferation pathways, leading to apoptosis.[18]

Visualizations of Workflows and Pathways

Caption: A generalized workflow for the extraction, purification, and analysis of this compound.

Caption: Boldine inhibits inflammation via P2X7R and JAK/STAT pathways.

Conclusion

This compound remains a molecule of significant interest due to its diverse pharmacological properties. While Peumus boldus is its primary natural source, other species also contribute to its availability. The evolution of extraction technology from conventional solvent-based methods to greener alternatives like UAE, SFE, and NADES offers promising avenues for obtaining high-purity boldine with greater efficiency and sustainability. Understanding the quantitative impact of different extraction parameters is crucial for process optimization. Furthermore, elucidating its complex mechanisms of action, including the modulation of key signaling pathways like JAK/STAT, Notch, and its interaction with membrane hemichannels, continues to open new doors for its application in drug development and therapy. This guide provides a foundational technical overview for researchers and professionals aiming to harness the therapeutic potential of this remarkable natural alkaloid.

References

- 1. Pharmacology of boldine: summary of the field and update on recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of Chemistry, Kinetics, Toxicity and Therapeutic Potential of Boldine in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Pharmacology of boldine: summary of the field and update on recent advances [frontiersin.org]

- 4. Boldo - Wikipedia [en.wikipedia.org]

- 5. Boldine, an Alkaloid from Peumus boldus Molina, Induces Endothelium-Dependent Vasodilation in the Perfused Rat Kidney: Involvement of Nitric Oxide and Small-Conductance Ca2+-Activated K+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Cryptocarya alba (Peumo): an endemic Chilean tree with phytochemicals with bioactive potential [frontiersin.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Anti-Inflammatory Effects of Boldine and Reticuline Isolated from Litsea cubeba through JAK2/STAT3 and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. idecefyn.com.ar [idecefyn.com.ar]

- 11. Batch and Continuous Ultrasound Assisted Extraction of Boldo Leaves (Peumus boldus Mol.) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. innspub.net [innspub.net]

- 18. Boldine as a Potent Anticancer Agent: Induction of Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis via Inhibition of Notch Signaling in Human Oral Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Biosynthesis of (+)-Boldine in Peumus boldus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Boldine, a potent antioxidant and the primary bioactive alkaloid in the Chilean boldo tree (Peumus boldus), holds significant promise for pharmaceutical applications. Understanding its biosynthesis is crucial for optimizing production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, summarizing current knowledge on the key enzymatic steps, precursor molecules, and cellular localization. While the complete enzymatic machinery in Peumus boldus is yet to be fully elucidated, this document synthesizes available data, presents quantitative analyses of alkaloid distribution, and offers detailed, generalized experimental protocols for further research in this field.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a branch of the well-characterized benzylisoquinoline alkaloid (BIA) pathway. The central precursor for a vast array of BIAs, including boldine, is the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted to (S)-reticuline, a critical branch-point intermediate. In the context of boldine synthesis, the pathway proceeds from the stereoisomer (+)-reticuline.

Tracer studies have been instrumental in elucidating the subsequent steps. It has been demonstrated that this compound is biosynthesized from (+)-reticuline through the intermediate, isoboldine[1][2]. This transformation involves an intramolecular oxidative coupling reaction, a common mechanism in the formation of aporphine (B1220529) alkaloids. The conversion of isoboldine (B12402355) to this compound then proceeds via O-methylation.

The key enzymatic steps are:

-

Oxidative Coupling of (+)-Reticuline: This crucial step involves the formation of a carbon-carbon bond to create the characteristic aporphine scaffold of isoboldine. This reaction is catalyzed by a cytochrome P450-dependent monooxygenase.

-

O-Methylation of Isoboldine: The final step in the formation of this compound is the methylation of a hydroxyl group on the isoboldine molecule, catalyzed by an O-methyltransferase.

Quantitative Data on Alkaloid Distribution in Peumus boldus

The concentration of this compound and its precursors varies significantly across different tissues of the Peumus boldus tree. The bark is a particularly rich source of boldine, while leaves contain a more complex mixture of alkaloids. The following tables summarize the quantitative data on the distribution of major alkaloids in various parts of the plant.

Table 1: Distribution of Major Alkaloids in Peumus boldus

| Alkaloid | Bark (% of total alkaloids) | Wood (% of total alkaloids) | Roots (% of total alkaloids) | Leaves (% of total alkaloids) |

| Boldine | Dominant | Significant | Significant | Variable, often not the major alkaloid |

| Laurolitsine | Minor | Dominant | Dominant | Present |

| N-methyllaurotetanine | Present | Present | Present | Often Predominant |

| Laurotetanine | Present | Present | Present | Often Predominant |

| Coclaurine | Present | Present | Present | Often Predominant |

| Isocorydine | Present | Present | Present | Can be Predominant |

| Reticuline | Traces | Traces | Traces | Present |

Source: Data compiled from multiple studies[3][4][5]. Note that absolute concentrations can vary based on age, sex, and environmental conditions of the tree.

Table 2: Quantitative Analysis of Boldine in Peumus boldus Tissues

| Plant Part | Boldine Concentration (mg/g dry weight) | Method of Analysis |

| Bark | Up to 60 | HPLC |

| Leaves | 0.1 - 17.5 | HPLC-DAD, UHPLC-MS/MS |

| Wood | Not explicitly quantified in mg/g | UHPLC-MS/MS |

| Roots | Not explicitly quantified in mg/g | UHPLC-MS/MS |

| Callus Culture | Up to 17.5 | HPLC-DAD |

Source: Data compiled from multiple studies[3][4][6].

Experimental Protocols

Detailed experimental protocols for the specific enzymes in the this compound biosynthetic pathway in Peumus boldus are not extensively documented in the available literature. However, based on established methodologies for studying alkaloid biosynthesis in other plant species, the following generalized protocols can be adapted.

General Workflow for Enzyme Characterization

Protocol for Crude Protein Extraction from Peumus boldus Leaves

Objective: To obtain a crude protein extract containing the enzymes of the boldine biosynthetic pathway.

Materials:

-

Fresh or frozen Peumus boldus leaves

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 10% (v/v) glycerol, 5 mM DTT, 1 mM PMSF, and 1% (w/v) PVPP)

-

Centrifuge and centrifuge tubes

Procedure:

-

Freeze approximately 5 g of fresh Peumus boldus leaves in liquid nitrogen.

-

Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle.

-

Add 25 mL of ice-cold extraction buffer to the powder and continue grinding until a homogenous slurry is formed.

-

Transfer the slurry to a centrifuge tube and centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude protein extract.

-

Store the crude extract at -80°C for further use.

Protocol for a General Cytochrome P450 Enzyme Assay

Objective: To determine the activity of the cytochrome P450 enzyme responsible for the conversion of (+)-reticuline to isoboldine.

Materials:

-

Crude or partially purified protein extract from Peumus boldus

-

(+)-Reticuline (substrate)

-

NADPH

-

Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5)

-

Reaction tubes

-

HPLC or LC-MS system for product analysis

Procedure:

-

Prepare a reaction mixture containing:

-

50 µL of Assay Buffer

-

10 µL of protein extract

-

10 µL of (+)-reticuline solution (at varying concentrations for kinetic studies)

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of NADPH solution.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of a quenching solvent (e.g., methanol (B129727) or acetonitrile).

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant for the presence of isoboldine using HPLC or LC-MS.

-

For kinetic analysis, vary the concentration of (+)-reticuline and measure the initial reaction rates to determine Km and Vmax values.

Protocol for Tracer Studies

Objective: To confirm the biosynthetic pathway from a labeled precursor to this compound.

Materials:

-

Young Peumus boldus plants or cell cultures

-

Labeled precursor (e.g., [³H]-(+)-reticuline or [¹⁴C]-(+)-reticuline)

-

Syringes for administration

-

Extraction solvents (e.g., methanol, chloroform)

-

TLC or HPLC for separation

-

Scintillation counter for radioactivity measurement

Procedure:

-

Administer the labeled precursor to the plant material (e.g., by injection into the stem or feeding to the roots of young plants, or by adding to the medium of cell cultures).

-

Allow the plant material to metabolize the precursor for a specific period (e.g., 24-72 hours).

-

Harvest the plant material and perform an alkaloid extraction.

-

Separate the alkaloids using TLC or HPLC.

-

Identify the fractions corresponding to (+)-reticuline, isoboldine, and this compound using authentic standards.

-

Measure the radioactivity in each fraction using a scintillation counter.

-

Demonstration of radioactivity in the isoboldine and this compound fractions confirms their position in the biosynthetic pathway downstream of (+)-reticuline.

Conclusion and Future Perspectives

The core biosynthetic pathway of this compound from (+)-reticuline via isoboldine in Peumus boldus has been established, with cytochrome P450 enzymes playing a pivotal role in the key oxidative coupling step. While quantitative data on alkaloid distribution provides valuable insights for sourcing, a detailed biochemical characterization of the specific enzymes involved is still lacking. The generalized protocols provided herein offer a framework for future research aimed at isolating, purifying, and kinetically characterizing the "isoboldine synthase" and the subsequent O-methyltransferase. Such studies are essential for a complete understanding of boldine biosynthesis and will be instrumental in the development of biotechnological platforms for the sustainable production of this pharmacologically important alkaloid. Further research employing modern transcriptomic and proteomic approaches on Peumus boldus will undoubtedly accelerate the discovery and characterization of the complete enzymatic machinery responsible for the synthesis of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]

- 3. Green Extraction of Alkaloids and Polyphenols from Peumus boldus Leaves with Natural Deep Eutectic Solvents and Profiling by HPLC-PDA-IT-MS/MS and HPLC-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. idecefyn.com.ar [idecefyn.com.ar]

- 5. Biochemical characterization of stromal and thylakoid-bound isoforms of isoprene synthase in willow leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Variation of the alkaloid content of Peumus boldus (boldo) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of (+)-Boldine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Boldine, a prominent aporphine (B1220529) alkaloid primarily sourced from the boldo tree (Peumus boldus), has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, outlines experimental methodologies for the determination of its properties, and visualizes its interactions with key signaling pathways.

Chemical Structure and Identification

This compound, with the IUPAC name (S)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol, is a chiral molecule belonging to the aporphine class of alkaloids.[1][2] Its rigid, polycyclic structure is fundamental to its biological activity.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol[2] |

| CAS Number | 476-70-0[2][3] |

| Molecular Formula | C₁₉H₂₁NO₄[2][3] |

| Molecular Weight | 327.37 g/mol [3] |

| Synonyms | (S)-Boldine, Uniboldina, Boldin[1][2] |

| InChI Key | LZJRNLRASBVRRX-ZDUSSCGKSA-N[3] |

| SMILES | CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)O)OC)O[3] |

Visual Representation:

The chemical structure of this compound is characterized by a dibenzo[de,g]quinoline ring system with two hydroxyl and two methoxy (B1213986) substituents.

Caption: 2D and 3D structures of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its pharmacokinetics and pharmacodynamics. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 162-164 °C | [3] |

| Boiling Point | 529.3 °C (at 760 mmHg) | [3] |

| Density | 1.29 g/cm³ | [3] |

| pKa (predicted) | 9.75 ± 0.20 | [4] |

| logP (calculated) | +1.7 | [1] |

| Water Solubility | Sparingly soluble | [1] |

| Solubility in Organic Solvents | Soluble in DMSO, ethanol.[3][5] Slightly soluble in acetonitrile (B52724) and ethyl acetate.[6] | |

| Appearance | White to yellowish crystalline powder | [6] |

Experimental Protocols

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, which possesses a tertiary amine, the pKa of its conjugate acid is of interest. Potentiometric titration is a highly accurate method for this determination.[7][8]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Experimental Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Methodology:

-

Preparation of Solutions: Prepare a standard solution of this compound (e.g., 1 mM) in a suitable solvent, which may be an aqueous-organic mixture for compounds with low water solubility. Prepare standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (B78521) (e.g., 0.1 M).[7]

-

Titration: Calibrate the pH meter with standard buffers. A known volume of the this compound solution is acidified with a precise amount of the standard HCl solution to ensure the complete protonation of the tertiary amine. The solution is then titrated with the standard NaOH solution, and the pH is recorded after each addition of titrant.[8]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is determined from the inflection point of the curve, often by analyzing the first or second derivative of the curve. The pKa is the pH at the half-equivalence point.[7]

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.[9][10]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH). After equilibration, the concentration of the compound in each phase is determined, and the logP is calculated from the ratio of these concentrations.

Experimental Workflow:

Caption: Workflow for logP determination by the shake-flask method.

Detailed Methodology:

-

Preparation of Phases: n-Octanol and a suitable aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4) are mutually saturated by shaking them together overnight and then allowing them to separate.[10]

-

Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a flask. The flask is shaken for a sufficient time (e.g., 24 hours) to ensure that equilibrium is reached.[9]

-

Phase Separation and Quantification: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to aid separation. The concentration of this compound in each phase is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9][10]

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

Signaling Pathway Interactions

This compound exerts its biological effects by modulating various cellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and for the development of novel therapeutics.

Inhibition of the Notch Signaling Pathway

The Notch signaling pathway is a highly conserved pathway that plays a critical role in cell fate decisions. Aberrant Notch signaling is implicated in various diseases, including cancer. This compound has been shown to inhibit this pathway by downregulating the expression of key components.[1][11][12]

Mechanism of Action: this compound treatment leads to a significant decrease in the mRNA expression of the Notch1 receptor, its ligand Jagged1, and the downstream target genes Hes1 and Hey1.[1][12] This suggests that this compound interferes with the transcriptional regulation of these key signaling molecules.

Signaling Pathway Diagram:

Caption: Inhibition of the Notch signaling pathway by this compound.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Its dysregulation is associated with numerous inflammatory diseases and cancers. This compound has been demonstrated to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[13][14]

Mechanism of Action: this compound inhibits the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[15][16] This leads to the retention of the NF-κB (p65/p50) dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[13][14]

Signaling Pathway Diagram:

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Inhibition of the JAK/STAT3 Signaling Pathway

The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Constitutive activation of this pathway is a hallmark of many cancers. This compound has been shown to inhibit the JAK/STAT3 pathway.[4][14]

Mechanism of Action: this compound inhibits the phosphorylation of JAK2, an upstream kinase that activates STAT3.[4][17] This prevents the subsequent phosphorylation, dimerization, and nuclear translocation of STAT3, thereby inhibiting the transcription of its target genes involved in cell proliferation and survival.[14][18]

Signaling Pathway Diagram:

Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.

Conclusion

This compound is a natural alkaloid with a well-defined chemical structure and a range of interesting physicochemical properties that underpin its significant pharmacological potential. This guide has provided a consolidated resource on its chemical identity, key physicochemical parameters, standardized methodologies for their determination, and its modulatory effects on critical cellular signaling pathways. The presented information, including structured data tables and detailed pathway diagrams, is intended to facilitate further research and development of this compound as a potential therapeutic agent. A deeper understanding of its molecular interactions will be crucial for the rational design of future drug candidates based on its aporphine scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. NF-κB - Wikipedia [en.wikipedia.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. prezi.com [prezi.com]

- 9. Schematic Representation of the Canonical JAK-STAT Signaling Pathway | BioRender Science Templates [biorender.com]

- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. Boldine as a Potent Anticancer Agent: Induction of Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis via Inhibition of Notch Signaling in Human Oral Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of the JAK2/STAT3 pathway reduces gastric cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Pharmacology of (+)-Boldine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Boldine, a prominent aporphine (B1220529) alkaloid derived from the Chilean boldo tree (Peumus boldus), has garnered significant scientific interest due to its diverse pharmacological activities. This document provides an in-depth technical overview of the molecular mechanisms underpinning the multifaceted actions of this compound. It serves as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development, offering detailed insights into its primary molecular targets, modulation of key signaling pathways, and the experimental methodologies used to elucidate these properties. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of signaling cascades to facilitate a thorough understanding of this compound's therapeutic potential.

Core Molecular Targets and Pharmacological Actions

This compound exerts its biological effects through interaction with a range of molecular targets, leading to its well-documented antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.

Primary Molecular Targets

Recent research has identified several key proteins as direct targets of this compound. These interactions are fundamental to many of its observed pharmacological effects.

-

Connexin Hemichannels (Cx HCs): this compound is a known blocker of connexin hemichannels, particularly Cx26, Cx30, and Cx43.[1] This blockade is crucial to its neuroprotective and anti-inflammatory effects by preventing the unregulated release of ATP and glutamate (B1630785) and the influx of Ca2+ into the cytoplasm.

-

Pannexin 1 (Panx1) Hemichannels: Similar to its action on connexin hemichannels, this compound also inhibits Panx1 channels, contributing to the suppression of inflammasome activation.[1]

-

P2X7 Receptor (P2X7R): As a purinergic receptor activated by high concentrations of extracellular ATP, the P2X7R is a key player in inflammation and apoptosis. This compound acts as an antagonist of the P2X7 receptor, thereby inhibiting downstream inflammatory signaling.[1]

Antioxidant and Radical Scavenging Activity

This compound is a potent antioxidant, a property attributed to its ability to scavenge a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity is central to its cytoprotective effects.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are mediated through multiple mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of key inflammatory signaling pathways. It has been shown to reduce the production of prostaglandins (B1171923) and downregulate the expression of inflammatory cytokines.

Neuroprotective Mechanisms

In the central nervous system, this compound exhibits significant neuroprotective effects. This is largely attributed to its ability to block connexin hemichannels, reduce excitotoxicity, mitigate oxidative stress, and suppress neuroinflammation.[2]

Anticancer Activity

This compound has demonstrated cytotoxic and apoptotic effects in various cancer cell lines. Its anticancer mechanisms involve the induction of cell cycle arrest, disruption of mitochondrial function, and modulation of signaling pathways critical for cancer cell survival and proliferation.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data available for the biological activities of this compound, providing a comparative overview of its potency across different assays and cell lines.

Table 1: Antioxidant and Radical Scavenging Activities (IC50 Values)

| Assay | Test System | IC50 (µg/mL) | IC50 (µM) | Reference |

| DPPH Radical Scavenging | Chemical Assay | 33.00 | ~100.8 | [1] |

| ABTS Radical Scavenging | Chemical Assay | 19.83 | ~60.6 | [1] |

| Hydroxyl Radical Scavenging | Chemical Assay | 14.00 | ~42.8 | [1] |

| Superoxide Anion Scavenging | Chemical Assay | 29.00 | ~88.6 | [1] |

| Hydrogen Peroxide Scavenging | Chemical Assay | 27.00 | ~82.5 | [1] |

| Nitric Oxide Scavenging | Chemical Assay | 11.96 | ~36.5 | [1] |

Table 2: Enzyme Inhibition (IC50 and Ki Values)

| Enzyme | Source | Inhibition Type | IC50 | Ki | Reference |

| Acetylcholinesterase | - | - | ~8 µM | - | [3] |

| Phosphodiesterase IV | - | - | 106 µM | - | [3] |

| Tyrosinase | Agaricus bisporus | Mixed-type | - | 7.203 ± 0.933 mM | [4] |

Table 3: Cytotoxic Activity against Cancer Cell Lines (IC50 Values)

| Cell Line | Cancer Type | Incubation Time | IC50 (µg/mL) | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 24 hours | 70.8 ± 3.5 | ~216.2 | [2] |

| MDA-MB-468 | Breast Cancer | 24 hours | 75.7 ± 4.3 | ~231.2 | [2] |

| MDA-MB-231 | Breast Cancer | 48 hours | 46.5 ± 3.1 | ~142.0 | [2] |

| MDA-MB-468 | Breast Cancer | 48 hours | 50.8 ± 2.7 | ~155.1 | [2] |

| HEp-2 | Oral Carcinoma | 24 hours | - | 30 | [1] |

| C6 | Glioma | - | >100 µM | >100 | [3] |

| HepG2 | Liver Cancer | - | >100 µM | >100 | [3] |

Key Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. This compound has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[5][6]

JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancer. This compound inhibits the phosphorylation of both JAK2 and STAT3, thereby preventing the dimerization and nuclear translocation of STAT3 and subsequent transcription of target genes involved in inflammation and cell proliferation.[3]

Notch Signaling Pathway

The Notch signaling pathway is a fundamental cell-cell communication system involved in cell fate decisions, proliferation, and apoptosis. In the context of cancer, aberrant Notch signaling is common. This compound has been shown to downregulate the expression of key components of the Notch pathway, including Notch1 and its downstream targets Hes1 and Hey1, leading to the induction of apoptosis in cancer cells.[1][4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's molecular mechanisms.

Antioxidant Capacity Assays

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare various concentrations of this compound and a standard antioxidant (e.g., ascorbic acid) in methanol.

-

Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample solutions (Boldine or standard) at different concentrations. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

This assay assesses the capacity of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

-

Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay Procedure: Add 10 µL of the sample solution (this compound or standard) at various concentrations to 1 mL of the diluted ABTS•+ solution.

-

Incubation: Incubate the mixture at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined from the dose-response curve.

Anti-inflammatory Assays (In Vivo)

This is a standard model for evaluating acute inflammation.

-

Animals: Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment.

-

Treatment: Administer this compound (e.g., 10, 20, 40 mg/kg) or a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg) orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.

Hemichannel and Receptor Function Assays

This assay measures the influx of the fluorescent dye ethidium (B1194527) bromide (EtBr) through open hemichannels.

-

Cell Culture: Culture cells expressing the connexin of interest (e.g., HeLa cells transfected with Cx43) on glass coverslips.

-

Assay Buffer: Prepare a recording solution (e.g., Hanks' Balanced Salt Solution - HBSS) with and without Ca2+.

-

Dye Loading: Incubate the cells in the recording solution containing ethidium bromide (e.g., 5 µM) and the desired concentration of this compound or vehicle.

-

Time-Lapse Imaging: Acquire fluorescence images of the cells at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes) using a fluorescence microscope.

-

Data Analysis: Measure the rate of increase in intracellular fluorescence intensity over time. A decrease in the rate of dye uptake in the presence of this compound indicates inhibition of hemichannel activity.

This assay measures the influx of Ca2+ through the P2X7 receptor channel upon activation by ATP.

-

Cell Culture: Culture cells expressing P2X7 receptors (e.g., HEK293 cells transfected with P2X7R) on glass coverslips.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

-

Assay Procedure: Place the coverslip in a perfusion chamber on a fluorescence microscope. Perfuse the cells with a physiological salt solution.

-

Stimulation: After establishing a baseline fluorescence, stimulate the cells with a P2X7R agonist (e.g., ATP or BzATP) in the presence or absence of this compound.

-

Fluorescence Measurement: Record the changes in intracellular calcium concentration by measuring the fluorescence intensity (or ratio of intensities for Fura-2) over time.

-

Data Analysis: An inhibition of the agonist-induced calcium influx by this compound indicates its antagonistic activity at the P2X7 receptor.

Conclusion

This compound is a pleiotropic natural compound with a well-defined set of molecular targets and a significant capacity to modulate key signaling pathways involved in inflammation, oxidative stress, neurodegeneration, and cancer. Its ability to block connexin and pannexin hemichannels, as well as the P2X7 receptor, provides a solid mechanistic basis for its observed therapeutic effects. The comprehensive data and detailed protocols presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further research into the pharmacological applications of this compound and paving the way for its potential development as a novel therapeutic agent. The continued elucidation of its molecular mechanisms will be crucial in translating the promising preclinical findings into clinical benefits.

References

- 1. Evaluation of cytotoxic and chemotherapeutic properties of boldine in breast cancer using in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Inflammatory Effects of Boldine and Reticuline Isolated from Litsea cubeba through JAK2/STAT3 and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Boldine prevents the inflammatory response of cardiac fibroblasts induced by SGK1-NFκB signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Pharmacological Landscape of (+)-Boldine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-2,9-dihydroxy-1,10-dimethoxy-aporphine , commonly known as (+)-Boldine, is a potent aporphine (B1220529) alkaloid predominantly found in the leaves and bark of the Chilean boldo tree (Peumus boldus). Historically used in traditional medicine, this compound has garnered significant scientific attention for its diverse pharmacological activities. This technical guide provides an in-depth overview of the multifaceted effects of this compound, presenting key quantitative data, detailed experimental protocols for its evaluation, and visualizations of its mechanisms of action to support further research and drug development endeavors.

Core Pharmacological Effects: A Quantitative Overview

The therapeutic potential of this compound stems from its well-documented antioxidant, anti-inflammatory, neuroprotective, and cardiovascular properties. The following tables summarize the key quantitative data from various preclinical studies, offering a comparative perspective on its efficacy.

Table 1: Antioxidant Activity of this compound

| Assay | Model System | Key Findings | Reference |

| DPPH Radical Scavenging | Chemical assay | Potent free radical scavenger.[1][2] | [1][2] |

| Lipid Peroxidation Inhibition | Rat liver microsomes | Protects against lipid peroxidation.[2] | [2] |

| Total Reactive Antioxidant Potential (TRAP) | Hippocampal slices | Antioxidant potential three times higher than Trolox.[3] | [3] |

Table 2: Anti-inflammatory Activity of this compound

| Assay | Model System | Parameter | Value | Reference |

| Carrageenan-Induced Paw Edema | Guinea Pig | ED50 (oral) | 34 mg/kg | [4] |

| Prostaglandin Biosynthesis Inhibition | Rat aortal rings | % Inhibition | 53% at 75 µM | [4] |

Table 3: Neuroprotective Effects of this compound

| Model System | Parameter | Treatment | Result | Reference |

| Amyotrophic Lateral Sclerosis (mutant SOD1G93A mice) | Horizontal Ladder Rung Walk Test | 50 mg/kg/day boldine | 36.8% reduction in crossing time; 21.2% fewer stepping errors | [5][6] |

| Spinal Cord Injury (contusion model in mice) | Basso Mouse Scale (BMS) | Boldine (dose not specified) | Significantly higher BMS scores at 7 days post-injury (3.41 vs. 2.29 for vehicle in males) | [7] |

| Acetylcholinesterase (AChE) Inhibition | In vitro enzyme assay | IC50 | ~8 µM and 372 µmol/l (conflicting reports) | [8][9][10] |

| Butyrylcholinesterase (BChE) Inhibition | In vitro enzyme assay | IC50 | 321 µmol/l | [9][10] |

Table 4: Cardiovascular Effects of this compound

| Model System | Effect | Key Findings | Reference |

| Isolated Rat Aorta | Vasorelaxation | Induces dose-dependent, endothelium-dependent vasodilation.[11] | [11] |

| Isolated Rat Aorta | Vasorelaxation (N-allylsecoboldine derivative) | IC50 of ~4 µmol/l for inhibition of Ca2+-induced vasoconstriction.[12] | [12] |

| Spontaneously Hypertensive Rats & Diabetic Mice | Endothelial Function | Improves endothelium-dependent relaxation.[13] | [13] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the protocols for key experiments used to evaluate the pharmacological effects of this compound.

Carrageenan-Induced Paw Edema Assay

This widely used model assesses the in vivo anti-inflammatory activity of compounds.

Animals: Male Wistar rats or Swiss albino mice (150-200 g).

Procedure:

-

Animals are fasted overnight with free access to water.

-

The initial volume of the right hind paw is measured using a plethysmometer.

-

Test compounds, including this compound (e.g., in saline or another suitable vehicle), or a positive control (e.g., indomethacin) are administered orally or intraperitoneally.

-

After a set pre-treatment time (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar surface of the right hind paw.

-

Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

The percentage of edema inhibition is calculated for each group relative to the vehicle control group.

Isolated Aortic Ring Vasorelaxation Assay

This ex vivo method evaluates the direct effect of compounds on vascular tone.

Tissue Preparation:

-

Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.

-

The aorta is cleaned of adhering connective and fatty tissues and cut into rings of 2-3 mm in length.

-

The endothelial lining may be mechanically removed for some experiments to determine endothelium-dependent effects.

Experimental Setup:

-

Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2.

-

The rings are connected to an isometric force transducer to record changes in tension.

-

An optimal resting tension is applied, and the rings are allowed to equilibrate.

-

The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (B352888) or KCl.

-

Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to assess its vasorelaxant activity.

-

Relaxation is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a common in vitro method to determine the antioxidant capacity of a compound.

Procedure:

-

A stock solution of DPPH in methanol (B129727) is prepared.

-

Various concentrations of this compound and a standard antioxidant (e.g., ascorbic acid) are prepared.

-

An aliquot of the this compound or standard solution is mixed with the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

-

The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes influenced by this compound is essential for a comprehensive understanding of its mechanisms of action.

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Boldine and its antioxidant or health-promoting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant and pro-oxidant properties of boldine on hippocampal slices exposed to oxygen-glucose deprivation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. Boldine as a neuroprotective agent against motor neuron degeneration in models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boldine as a neuroprotective agent against motor neuron degeneration in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Boldine modulates glial transcription and functional recovery in a murine model of contusion spinal cord injury [frontiersin.org]

- 8. Pharmacology of boldine: summary of the field and update on recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Acetylcholinesterase and Butyrylcholinesterase by a Plant Secondary Metabolite Boldine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Mechanisms of vasorelaxation induced by N-allylsecoboldine in rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Boldine Ameliorates Vascular Oxidative Stress and Endothelial Dysfunction: Therapeutic Implication for Hypertension and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant and Free Radical Scavenging Properties of (+)-Boldine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Boldine, a prominent aporphine (B1220529) alkaloid derived from the boldo tree (Peumus boldus), has garnered significant scientific attention for its potent antioxidant and free radical scavenging activities. This technical guide provides a comprehensive overview of the multifaceted antioxidant mechanisms of this compound, presenting quantitative data from a range of in vitro assays, detailed experimental protocols, and an exploration of the underlying cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry who are investigating the therapeutic potential of this compound in oxidative stress-related pathologies.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Natural products have long been a fertile source of antioxidant compounds, with plant-derived alkaloids being a particularly promising class. This compound, [(S)-2,9-dihydroxy-1,10-dimethoxyaporphine], is a major alkaloid found in the leaves and bark of the Chilean boldo tree and has been extensively studied for its health-promoting properties.[1] Its robust antioxidant and cytoprotective effects are attributed to its unique chemical structure, which enables it to act as a potent scavenger of a wide array of free radicals.[2] This guide delves into the technical characterization of these properties.

Chemical Structure of this compound

The antioxidant capacity of this compound is intrinsically linked to its aporphine alkaloid structure. The presence of phenolic hydroxyl groups is a key feature contributing to its ability to donate hydrogen atoms to neutralize free radicals.

Quantitative Analysis of Antioxidant and Free Radical Scavenging Activity

The antioxidant efficacy of this compound has been quantified using a variety of established in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity. The following tables summarize the reported IC50 values for this compound against various reactive oxygen and nitrogen species, often in comparison to the standard antioxidant, ascorbic acid.

Table 1: Free Radical Scavenging Activity of this compound

| Assay | Radical Scavenged | This compound IC50 (µg/mL) | Ascorbic Acid IC50 (µg/mL) | Reference |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | 33.00 | 36.00 | [1] |

| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 19.83 | 23.08 | [1] |

| Hydroxyl Radical | •OH | 14.00 | 16.80 | [1] |

| Superoxide Anion | O₂•⁻ | 29.00 | 33.00 | [1] |

| Hydrogen Peroxide | H₂O₂ | 27.00 | 33.00 | [1] |

| Nitric Oxide | NO• | 11.96 | 16.80 | [1] |

Table 2: Lipid Peroxidation Inhibition

| Assay System | IC50 (µg/mL) | Reference |

| Lipid peroxidation in erythrocytes | 12.5 | [3] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays used to characterize this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Reagents:

-

DPPH (0.1 mM in methanol)

-

This compound stock solution (in methanol (B129727) or DMSO)

-

Ascorbic acid (positive control)

-

Methanol (or appropriate solvent)

-

-

Procedure:

-

Prepare a series of dilutions of this compound and ascorbic acid in methanol.

-

In a 96-well microplate, add 100 µL of each sample dilution to respective wells.

-

Add 100 µL of 0.1 mM DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

-

Reagents:

-

ABTS solution (7 mM)

-

Potassium persulfate (2.45 mM)

-

Phosphate (B84403) buffered saline (PBS), pH 7.4

-

This compound stock solution

-

Trolox (positive control)

-

-

Procedure:

-

Prepare the ABTS•+ solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of this compound and Trolox.

-

In a 96-well microplate, add 10 µL of each sample dilution to respective wells.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging and the IC50 value as described for the DPPH assay.

-

Hydroxyl Radical (•OH) Scavenging Assay

This assay is often based on the Fenton reaction, where hydroxyl radicals are generated and subsequently detected by a probe. The antioxidant's ability to scavenge these radicals reduces the signal from the probe.

-

Reagents:

-

FeSO₄ solution

-

EDTA solution

-

H₂O₂ solution

-

Deoxyribose (or other detector molecule)

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

This compound stock solution

-

-

Procedure:

-

Prepare a reaction mixture containing FeSO₄, EDTA, H₂O₂, and deoxyribose in a buffer (e.g., phosphate buffer, pH 7.4).

-

Add various concentrations of this compound to the reaction mixture.

-

Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding TCA and then TBA.

-

Heat the mixture in a boiling water bath to develop a pink color.

-

Cool the tubes and measure the absorbance at 532 nm.

-

The scavenging activity is determined by the reduction in color formation in the presence of the antioxidant.

-

Lipid Peroxidation Assay

This assay measures the inhibition of lipid peroxidation, often in a biological membrane model such as erythrocytes or liver microsomes. The extent of lipid peroxidation is typically quantified by measuring the formation of malondialdehyde (MDA), a byproduct that reacts with thiobarbituric acid (TBA) to form a colored adduct.

-

Reagents:

-

Erythrocyte suspension or microsomal fraction

-

A pro-oxidant to induce lipid peroxidation (e.g., AAPH, Fe²⁺/ascorbate)

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA) reagent

-

This compound stock solution

-

-

Procedure:

-

Pre-incubate the membrane suspension with various concentrations of this compound.

-

Induce lipid peroxidation by adding the pro-oxidant.

-

Incubate at 37°C for a specified time.

-

Stop the reaction by adding TCA.

-

Centrifuge to pellet the precipitated proteins.

-

Add TBA reagent to the supernatant and heat in a boiling water bath.

-

Measure the absorbance of the resulting pink chromogen at 532 nm.

-

The inhibition of lipid peroxidation is calculated based on the reduction of MDA formation.

-

Cellular Antioxidant Mechanisms: The Nrf2-Keap1 Signaling Pathway

Beyond direct free radical scavenging, this compound also exerts its antioxidant effects by modulating endogenous antioxidant defense systems. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This leads to the upregulation of a battery of protective proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.

While it is established that aporphine alkaloids can activate the Nrf2 pathway, the precise molecular mechanism by which this compound initiates this cascade is still under investigation. It is hypothesized that this compound may either directly interact with Keap1 or induce a mild level of cellular stress that is sufficient to trigger the dissociation of the Nrf2-Keap1 complex.

Conclusion

This compound exhibits a robust and multi-pronged antioxidant capacity, acting as a potent scavenger of a diverse range of free radicals and an inhibitor of lipid peroxidation. Furthermore, its ability to modulate the Nrf2-Keap1 signaling pathway underscores its potential to enhance endogenous antioxidant defenses. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound in mitigating oxidative stress-mediated cellular damage. Future investigations should focus on elucidating the precise molecular interactions between this compound and the Keap1 protein to fully unravel its mechanism of Nrf2 activation.

References

- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkaloids as Natural NRF2 Inhibitors: Chemoprevention and Cytotoxic Action in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

A Technical Guide on the Preliminary Anti-inflammatory Activity of (+)-Boldine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the initial studies investigating the anti-inflammatory properties of (+)-Boldine, an aporphine (B1220529) alkaloid primarily isolated from the leaves and bark of the Chilean boldo tree (Peumus boldus)[1][2][3]. The following sections detail the key in vivo and in vitro experimental findings, including comprehensive methodologies, quantitative data, and visualizations of the implicated molecular pathways.

In Vivo Anti-Inflammatory Activity

Preliminary in vivo studies have demonstrated that this compound possesses significant anti-inflammatory effects in various animal models of acute inflammation. These studies establish a dose-dependent relationship for its activity and provide a foundational understanding of its potential as a therapeutic agent.

Data Summary: In Vivo Models

The following table summarizes the key quantitative results from in vivo anti-inflammatory studies of this compound.

| Model | Species | Administration Route | Key Finding | Reference |

| Carrageenan-Induced Paw Edema | Guinea Pig | Oral | ED₅₀ of 34 mg/kg | [4][5][6][7] |

| Carrageenan-Induced Paw Edema | Rat | Intragastric | Significant decrease in paw volume | [8][9] |

| Xylene-Induced Ear Edema | Mouse | Intragastric | Significant mitigation of ear weight | [8][9] |

| Carbon Tetrachloride-Induced Liver Injury | Rat | Oral | Downregulation of inflammatory markers at 20 & 40 mg/kg | [3] |